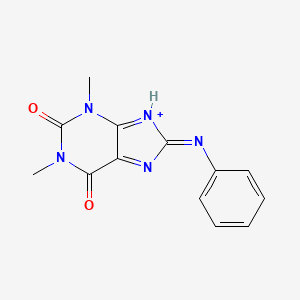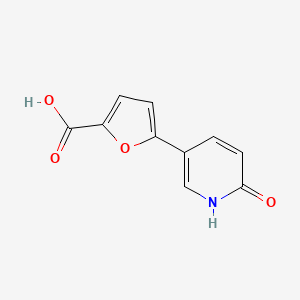![molecular formula C21H21ClN4O4S B12117231 2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12117231.png)
2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlor-2-methylphenoxy)-N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamid ist eine komplexe organische Verbindung, die für ihre vielfältigen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung zeichnet sich durch ihre einzigartige chemische Struktur aus, die eine Phenoxygruppe, eine Sulfonamidgruppe und einen Pyrimidinring umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Chlor-2-methylphenoxy)-N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamid umfasst in der Regel mehrere Schritte. Ein übliches Verfahren beginnt mit der Herstellung von 4-Chlor-2-methylphenoxyessigsäure, die dann mit Thionylchlorid umgesetzt wird, um das entsprechende Säurechlorid zu bilden. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit 4-Aminobenzolsulfonamid und 2,6-Dimethylpyrimidin umgesetzt, um das Endprodukt zu erhalten.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung die Verwendung von großtechnischen Reaktoren und optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Lösungsmittelextraktion, Kristallisation und Reinigung unter Verwendung von Techniken wie Säulenchromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(4-Chlor-2-methylphenoxy)-N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid verwenden.
Substitution: Nucleophile Substitutionsreaktionen können an der Chlorgruppe mit Reagenzien wie Natriummethoxid oder Kaliumhydroxid erfolgen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von Ethern oder anderen substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlor-2-methylphenoxy)-N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor oder Rezeptorantagonist.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Chlor-2-methylphenoxy)-N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Antagonismus verändern. Diese Wechselwirkungen können zu Veränderungen in zellulären Signalwegen und biologischen Reaktionen führen.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an antagonist. These interactions can lead to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Chlor-2-methylphenoxyessigsäure
- 2,4-Dichlorphenoxyessigsäure
- 4-Chlor-2-methylphenoxybutansäure
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 2-(4-Chlor-2-methylphenoxy)-N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamid einzigartig durch seine Kombination aus einer Phenoxygruppe, einer Sulfonamidgruppe und einem Pyrimidinring. Diese einzigartige Struktur trägt zu seiner vielfältigen Reaktivität und breiten Palette von Anwendungen in der wissenschaftlichen Forschung bei.
Eigenschaften
Molekularformel |
C21H21ClN4O4S |
|---|---|
Molekulargewicht |
460.9 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H21ClN4O4S/c1-13-10-16(22)4-9-19(13)30-12-21(27)25-17-5-7-18(8-6-17)31(28,29)26-20-11-14(2)23-15(3)24-20/h4-11H,12H2,1-3H3,(H,25,27)(H,23,24,26) |
InChI-Schlüssel |
HRGXSJRVIQXIJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Pyrrolidinone, 1-[(diethylamino)methyl]-](/img/structure/B12117168.png)
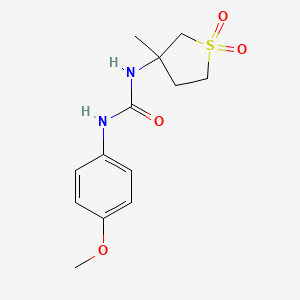
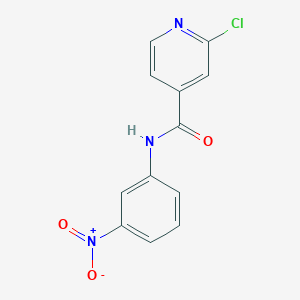
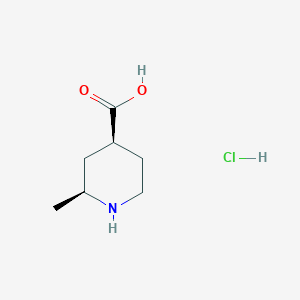
![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid](/img/structure/B12117184.png)

![(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)
![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)
